molecular formula C17H26ClN3O3 B6661170 N-[[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride

N-[[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B6661170
M. Wt: 355.9 g/mol
InChI Key: GLQOLAXWSXJZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a furan ring, a piperidine ring, and a pyrrolidine ring, making it a subject of interest for researchers exploring new therapeutic agents and industrial chemicals.

Properties

IUPAC Name

N-[[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3.ClH/c1-12-14(6-9-23-12)17(22)20-8-3-4-13(11-20)10-19-16(21)15-5-2-7-18-15;/h6,9,13,15,18H,2-5,7-8,10-11H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQOLAXWSXJZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCCC(C2)CNC(=O)C3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the 2-methylfuran-3-carbonyl precursor. This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Piperidine Ring Formation: The next step is the formation of the piperidine ring, which can be synthesized via reductive amination or other cyclization reactions involving nitrogen-containing precursors.

    Coupling Reactions: The furan and piperidine intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-[[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    Pathway Modulation: The compound could modulate biochemical pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
  • N-[[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrobromide
  • N-[[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;acetate

Uniqueness

The hydrochloride form of the compound may offer unique solubility and stability properties compared to other salt forms. Additionally, the specific arrangement of the furan, piperidine, and pyrrolidine rings may confer distinct biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of N-[[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.